L-Glutamic acid gamma-hydrazide
Overview
Description
L-Glutamic acid gamma-hydrazide is a compound also known as H-L-Glu (NHNH2)-OH . It has a CAS Number of 1820-73-1 and a molecular weight of 161.16 . The molecular formula is C5H11N3O3 .
Synthesis Analysis
The synthesis of this compound involves the reaction with hydrazine in ethanol and water under heating conditions . This process was referenced in the Bulletin of the Chemical Society of Japan .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H11N3O3 . This indicates that it contains 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
This compound can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of approximately 1.4 g/cm3, a boiling point of 478.1°C at 760 mmHg, and a flash point of 243.0°C . It is soluble in water .Scientific Research Applications
1. Neurochemical Research
L-Glutamic acid gamma-hydrazide (GAH) has been studied for its effects on brain chemistry, particularly in relation to γ-aminobutyric acid (GABA) formation. Tapia and Awapara (1967) investigated the in vivo effects of GAH and pyridoxal phosphate-γ-glutamyl hydrazone on the formation of GABA from labeled glutamate in mice brains. They discovered that GAH inhibited GABA formation and increased its total concentration in the brain, suggesting a critical role of GABA formation rate in certain types of convulsions (Tapia & Awapara, 1967).
2. Cellular and Molecular Biology
GAH's role in cellular processes was explored by Tapia, Pasantes, Ortega, and Massieu (1966), who found that GAH inhibited activities of certain enzymes in brain homogenates and altered amino acid metabolism in the liver. These findings indicate GAH's potential impact on cellular metabolism and enzyme activities (Tapia et al., 1966).
3. Genetic Research
In genetic studies, Maeda et al. (2021) found that GAH has high mutagenic activity in Escherichia coli, which does not require metabolic activation. The study highlighted the mutagenic properties of GAH and its potential use in laboratory evolution experiments (Maeda et al., 2021).
4. Biochemical Applications
Research by Luo et al. (2016) on poly-γ-glutamic acid (γ-PGA) shows its derivation from L-glutamic acid and its applications in various industries due to its biodegradable and non-toxic properties. This highlights GAH's potential use in the synthesis of biopolymers like γ-PGA, which have a broad range of applications (Luo et al., 2016).
5. Pharmaceutical and Therapeutic Research
In pharmaceutical research, Roullier et al. (2010) identified a new aryl-hydrazide l-glutamic acid derivative from a marine lichen, which showed cytotoxicity on melanoma cells. This indicates potential pharmaceutical applications of GAH derivatives in cancer research (Roullier et al., 2010).
Mechanism of Action
While the specific mechanism of action for L-Glutamic acid gamma-hydrazide is not detailed, it’s worth noting that glutamine, a similar compound, is crucial in nitrogen metabolism . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines .
Safety and Hazards
Future Directions
Research is ongoing into the potential applications of L-Glutamic acid gamma-hydrazide and similar compounds. For example, one study demonstrated that an esterified glutamic acid analogue can be applied in different types of site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .
Properties
IUPAC Name |
2-amino-5-hydrazinyl-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3/c6-3(5(10)11)1-2-4(9)8-7/h3H,1-2,6-7H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFBPUBBBREDCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-73-1 | |
Record name | Glutamic acid, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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